molecular formula C18H12F6N4O4S B11091523 N-{1,1,1,3,3,3-hexafluoro-2-[(6-nitro-1,3-benzothiazol-2-yl)amino]propan-2-yl}-2-methoxybenzamide

N-{1,1,1,3,3,3-hexafluoro-2-[(6-nitro-1,3-benzothiazol-2-yl)amino]propan-2-yl}-2-methoxybenzamide

Cat. No.: B11091523
M. Wt: 494.4 g/mol
InChI Key: DRJPNLQNMQJUHG-UHFFFAOYSA-N
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Description

N-{1,1,1,3,3,3-Hexafluoro-2-[(6-nitro-1,3-benzothiazol-2-yl)amino]-2-propanyl}-2-methoxybenzamide is a complex organic compound characterized by its unique structure, which includes a hexafluoropropanyl group, a nitrobenzothiazole moiety, and a methoxybenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1,1,1,3,3,3-Hexafluoro-2-[(6-nitro-1,3-benzothiazol-2-yl)amino]-2-propanyl}-2-methoxybenzamide typically involves multiple steps:

    Formation of the Hexafluoropropanyl Group: This step involves the reaction of hexafluoroacetone with appropriate amines under controlled conditions to form the hexafluoropropanyl group.

    Introduction of the Nitrobenzothiazole Moiety: This involves nitration of benzothiazole followed by amination to introduce the nitrobenzothiazole group.

    Coupling with Methoxybenzamide: The final step involves coupling the intermediate product with methoxybenzamide under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{1,1,1,3,3,3-Hexafluoro-2-[(6-nitro-1,3-benzothiazol-2-yl)amino]-2-propanyl}-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-{1,1,1,3,3,3-Hexafluoro-2-[(6-nitro-1,3-benzothiazol-2-yl)amino]-2-propanyl}-2-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Potential use in the development of fluorescent probes due to the presence of the benzothiazole moiety.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-{1,1,1,3,3,3-Hexafluoro-2-[(6-nitro-1,3-benzothiazol-2-yl)amino]-2-propanyl}-2-methoxybenzamide involves its interaction with specific molecular targets. The nitrobenzothiazole moiety can interact with biological molecules, potentially inhibiting enzymes or binding to receptors. The hexafluoropropanyl group may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound used as a solvent and reagent in organic synthesis.

    6-Nitrobenzothiazole: A simpler analog used in the synthesis of more complex benzothiazole derivatives.

    Methoxybenzamide: A related compound used in medicinal chemistry.

Uniqueness

N-{1,1,1,3,3,3-Hexafluoro-2-[(6-nitro-1,3-benzothiazol-2-yl)amino]-2-propanyl}-2-methoxybenzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the hexafluoropropanyl group enhances its stability, while the nitrobenzothiazole moiety provides potential for biological activity.

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C18H12F6N4O4S

Molecular Weight

494.4 g/mol

IUPAC Name

N-[1,1,1,3,3,3-hexafluoro-2-[(6-nitro-1,3-benzothiazol-2-yl)amino]propan-2-yl]-2-methoxybenzamide

InChI

InChI=1S/C18H12F6N4O4S/c1-32-12-5-3-2-4-10(12)14(29)26-16(17(19,20)21,18(22,23)24)27-15-25-11-7-6-9(28(30)31)8-13(11)33-15/h2-8H,1H3,(H,25,27)(H,26,29)

InChI Key

DRJPNLQNMQJUHG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NC(C(F)(F)F)(C(F)(F)F)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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